Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate

Pyrrole bromination Regioselective synthesis Process chemistry

Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS 1196-07-2) is a synthetic N-methyl bromopyrrole ester with the molecular formula C₇H₈BrNO₂ and a molecular weight of 218.05. It contains a bromine atom at the electron‑deficient 5‑position of the pyrrole ring, a methyl group at N‑1, and a methyl ester at C‑2, placing it within the broader class of halogenated pyrrole‑2‑carboxylate building blocks widely used in medicinal chemistry and agrochemical discovery.

Molecular Formula C7H8BrNO2
Molecular Weight 218.05 g/mol
CAS No. 1196-07-2
Cat. No. B170421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate
CAS1196-07-2
SynonymsMethyl 5-broMo-1-Methyl-1H-pyrrole-2-carboxylate
Molecular FormulaC7H8BrNO2
Molecular Weight218.05 g/mol
Structural Identifiers
SMILESCN1C(=CC=C1Br)C(=O)OC
InChIInChI=1S/C7H8BrNO2/c1-9-5(7(10)11-2)3-4-6(9)8/h3-4H,1-2H3
InChIKeyNMJMIZMIPRJDDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS 1196-07-2) – N-Methyl Bromopyrrole Building Block for Drug Discovery & Cross-Coupling


Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS 1196-07-2) is a synthetic N-methyl bromopyrrole ester with the molecular formula C₇H₈BrNO₂ and a molecular weight of 218.05 . It contains a bromine atom at the electron‑deficient 5‑position of the pyrrole ring, a methyl group at N‑1, and a methyl ester at C‑2, placing it within the broader class of halogenated pyrrole‑2‑carboxylate building blocks widely used in medicinal chemistry and agrochemical discovery . Commercial availability at ≥97% purity from multiple global suppliers makes it a readily accessible intermediate for parallel synthesis and scale‑up campaigns .

Why 5‑Br‑N‑Me‑Pyrrole‑2‑COOMe Cannot Be Replaced by 4‑Br, 3‑Br, or 5‑Cl Analogs


Regioisomeric brominated pyrrole‑2‑carboxylates and their 5‑chloro analogs exhibit divergent electronic properties, lipophilicity, and reactivity that directly impact their performance in cross‑coupling reactions and their suitability as building blocks for parallel medicinal chemistry . The position of the halogen on the pyrrole ring governs the electron density at the coupling site and thus the regioselectivity and efficiency of palladium‑catalyzed transformations such as Suzuki‑Miyaura reactions . Simply substituting the 5‑bromo‑N‑methyl derivative with the 4‑bromo, 3‑bromo, or 5‑chloro analog without re‑optimizing reaction conditions risks lower yields, dehalogenation side products, and higher procurement costs due to lower commercial purity and fewer globally qualified suppliers . The evidence below quantifies these differences across three dimensions: synthesis efficiency, lipophilicity, and commercial purity level.

Quantitative Differentiation of Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate vs. Closest Analogs: Yield, LogP, and Purity Benchmarks


Synthesis Efficiency: 64% Isolated Yield for 5‑Br‑N‑Me‑Pyrrole‑2‑COOMe vs. No Comparable Yield Reported for 4‑Br or 3‑Br Isomers

The target compound can be synthesized in a single step by N‑bromosuccinimide (NBS) bromination of methyl 1-methyl‑1H‑pyrrole‑2‑carboxylate, affording methyl 5-bromo‑1‑methyl‑1H‑pyrrole‑2‑carboxylate as a yellow oil in 64% isolated yield at a 12‑gram scale after fractional distillation . For the isomeric 5‑bromo‑1H‑pyrrole‑3‑carboxylate (the non‑N‑methylated regioisomer), no directly comparable preparative yield has been published under identical conditions, and the 4‑bromo isomer is typically sourced commercially at only 95% purity rather than prepared by a reproducible laboratory procedure . The 64% yield establishes a quantitative baseline for process chemists evaluating scalability of this specific compound.

Pyrrole bromination Regioselective synthesis Process chemistry

Lipophilicity: XLogP3 = 1.9 for 5‑Br‑N‑Me‑Pyrrole‑2‑COOMe Outpaces 4‑Br Isomer (XLogP3 = 1.5) by +0.4 Log Units

The calculated partition coefficient XLogP3 derived from PubChem data quantifies the increased lipophilicity of the 5‑bromo‑N‑methyl derivative relative to its regioisomers . Methyl 5‑bromo‑1‑methyl‑1H‑pyrrole‑2‑carboxylate exhibits an XLogP3 value of 1.9, whereas methyl 4‑bromo‑1‑methyl‑1H‑pyrrole‑2‑carboxylate (CAS 1196‑90‑3) exhibits an XLogP3 of 1.5 [1]. This 0.4 log unit difference corresponds to an approximately 2.5‑fold increase in the octanol‑water partition coefficient, indicating meaningfully greater membrane permeability for the 5‑bromo isomer. The N‑methyl group further differentiates the target compound from NH‑free 5‑bromopyrrole‑2‑carboxylates, which are prone to decarboxylation in amidation reactions [2].

Lipophilicity Drug-likeness ADME prediction

Commercial Purity: 97% Standard Purity for 5‑Br‑N‑Me‑Pyrrole‑2‑COOMe Across Multiple Suppliers vs. 95% for Closest 4‑Br Isomer

Major global suppliers including Bidepharm, Ambeed/Sigma‑Aldrich, AKSci, and CymitQuimica all list methyl 5‑bromo‑1‑methyl‑1H‑pyrrole‑2‑carboxylate at a minimum purity specification of 97%, supported by batch‑specific QC data (NMR, HPLC, GC) . In contrast, the closest regioisomeric analog, methyl 4‑bromo‑1‑methyl‑1H‑pyrrole‑2‑carboxylate (CAS 1196‑90‑3), is typically offered at only 95% purity from suppliers such as AKSci and Bidepharm . For the 3‑bromo isomer (CAS 1097834‑91‑7), purity specifications vary from 95% to 98% across fewer qualified suppliers, introducing procurement uncertainty . The consistent ≥97% purity specification for the 5‑bromo target compound reduces the need for in‑house repurification before use in sensitive catalytic reactions where ligand or palladium poisoning by impurities can compromise yields.

Building block procurement Quality assurance Supplier qualification

Regioselective Cross‑Coupling Potential: 5‑Position is the Most Electron‑Deficient Site on the Pyrrole Ring, Favoring Selective Pd‑Catalyzed Functionalization

Systematic studies on the regioselectivity of Suzuki couplings of 4,5‑dibromopyrrole‑2‑carboxylate esters demonstrate that initial palladium‑catalyzed coupling occurs preferentially at the 5‑position, the most electron‑deficient carbon of the pyrrole ring . This regioselectivity is exploited in the published two‑step C–H borylation/Suzuki coupling route to NH‑free 5‑aryl‑pyrrole‑2‑carboxylates, where the 5‑position is selectively functionalized in good to excellent yields [1]. While these literature studies use non‑N‑methylated substrates, the electronic directing effect of the ester group at C‑2 towards the 5‑position is preserved in the N‑methylated target compound, making it a predictable substrate for iterative cross‑coupling strategies. In contrast, the 4‑bromo isomer experienced problematic dehalogenation under Suzuki conditions unless the pyrrole nitrogen was protected with a BOC group [2], underscoring the synthetic advantage of the inherently more robust 5‑bromo substitution pattern.

Suzuki‑Miyaura coupling Regioselectivity C–H functionalization

Thermal Stability of N‑Methyl vs. NH‑Free 5‑Bromo Analogs: N‑Methylation Suppresses Decarboxylation During Amidation

NH‑free 5‑bromo‑1H‑pyrrole‑2‑carboxylic acid is reported to undergo decarboxylation during direct amidation with amines, limiting its utility as a coupling partner [1]. The N‑methyl group in methyl 5‑bromo‑1‑methyl‑1H‑pyrrole‑2‑carboxylate eliminates the acidic N–H proton responsible for this decarboxylation pathway, rendering the compound thermally stable under amidation conditions. For 4‑bromo‑N‑methyl and 3‑bromo‑N‑methyl analogs, decarboxylation may also be suppressed due to N‑methylation, but these isomers lack the electronic activation at C5 that drives regioselective coupling (see Evidence Item 4). The combination of N‑methyl‑conferred thermal stability and 5‑bromo‑conferred regioselectivity uniquely positions the target compound for robust multi‑step synthetic sequences.

Amidation Decarboxylation suppression Process robustness

Supplier Network Breadth: 5‑Br‑N‑Me‑Pyrrole‑2‑COOMe Listed by ≥8 Global Vendors vs. ≤3 for 3‑Br and 5‑I Analogs

A survey of commercial availability reveals that methyl 5‑bromo‑1‑methyl‑1H‑pyrrole‑2‑carboxylate (CAS 1196‑07‑2) is stocked by a broad network of ≥8 independent suppliers including Bidepharm, Ambeed/Sigma‑Aldrich, AKSci, CymitQuimica, BOC Sciences, ChemScene, MuseChem, and American Elements [1]. In contrast, methyl 5‑iodo‑1‑methyl‑1H‑pyrrole‑2‑carboxylate has extremely limited commercial availability, and the 3‑bromo isomer is listed by ≤3 qualified vendors . A deeper supplier network translates into competitive pricing, shorter lead times, and redundancy that is critical for industrial procurement contracts where single‑source dependency is a recognized supply‑chain risk.

Supply chain resilience Vendor qualification Procurement risk

Procurement‑Ready Application Scenarios for Methyl 5‑bromo‑1‑methyl‑1H‑pyrrole‑2‑carboxylate (CAS 1196‑07‑2)


Medicinal Chemistry Parallel Synthesis: C5‑Arylation via Suzuki‑Miyaura Coupling

The 5‑bromine atom on the electron‑deficient pyrrole ring serves as a privileged handle for palladium‑catalyzed Suzuki‑Miyaura cross‑coupling with aryl‑ and heteroarylboronic acids, enabling rapid construction of diverse 5‑arylpyrrole‑2‑carboxylate libraries [1]. The N‑methyl group eliminates the need for N‑protection prior to coupling, a distinct advantage over NH‑free pyrrole‑2‑carboxylates that require BOC protection to avoid dehalogenation and decarboxylation side reactions [2]. A consistent ≥97% purity across multiple suppliers minimizes batch‑to‑batch variability that could otherwise compromise high‑throughput chemistry workflows .

Lead Optimization: Fine‑Tuning Lipophilicity for CNS‑Penetrant Candidates

With an XLogP3 of 1.9, the 5‑bromo‑N‑methyl derivative provides 0.4 log units higher lipophilicity than the 4‑bromo isomer (XLogP3 = 1.5), corresponding to a predicted ~2.5‑fold increase in passive membrane permeability [1]. This property makes the compound a preferred core scaffold when optimizing central nervous system (CNS) drug candidates where adequate blood‑brain barrier penetration is required. The N‑methyl group further contributes metabolic stability by blocking N‑demethylation pathways common in NH‑free pyrroles [2].

Agrochemical Intermediate: Building Block for Pyrrole‑Containing Fungicides and Herbicides

N‑Methylpyrrole‑2‑carboxylates are privileged scaffolds in agrochemical discovery, and the 5‑bromo derivative serves as a versatile late‑stage diversification point for generating candidate molecules [1]. The robust 64% synthesis yield at 12‑gram scale and the compound’s classification as a non‑hazardous solid (or liquid) at ambient temperature facilitate process scale‑up and safe handling in kilo‑lab and pilot‑plant environments [2]. The broad supplier network (≥8 vendors) ensures continuity of supply for multi‑year development programs .

Materials Chemistry: Synthesis of Oligopyrrole/Benzenoid Hybrids via Iterative Cross‑Coupling

Iterative Suzuki‑Miyaura coupling/bromo‑desilylation sequences have been developed for assembling chemically well‑defined oligopyrrole/benzenoid hybrids, where 5‑bromopyrrole‑2‑carboxylate esters serve as key monomers [1]. The regioselective coupling at C5, documented for dibromopyrrole ester systems, provides the predictable connectivity required for constructing extended π‑conjugated materials with potential applications in organic electronics and conducting polymers [2].

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